molecular formula C9H7NO2 B3057715 2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile CAS No. 84434-78-6

2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile

Cat. No.: B3057715
CAS No.: 84434-78-6
M. Wt: 161.16 g/mol
InChI Key: RHDZEZZQGNVCJS-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-4-yl)acetonitrile (CAS No: 84434-78-6) is a high-value chemical building block primarily recognized for its role in the discovery and synthesis of novel bioactive compounds. Its structure, incorporating a benzodioxole ring and a reactive nitrile group, makes it a versatile precursor in medicinal and agrochemical research. In agricultural science, this compound is a key intermediate in the development of new plant growth regulators. Scientific studies have utilized it to synthesize a class of potent auxin receptor agonists, which function as root growth promoters. These derivatives, such as certain N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamides, demonstrate a remarkable ability to enhance primary root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by acting as agonists of the Transport Inhibitor Response 1 (TIR1) auxin receptor . The resulting enhancement of root system architecture presents a promising strategy for improving crop productivity . Within pharmaceutical research, the compound serves as a core scaffold for the creation of potential anti-cancer agents. It is a fundamental starting material in the synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-yl)-3-phenylacrylonitrile analogs, which have shown potent anti-proliferative activity against a broad panel of 60 human cancer cell lines, with certain derivatives exhibiting GI50 values in the nanomolar range . The nitrile group is pivotal for stabilizing the molecular configuration of these investigational therapeutics, which are designed to target tubulin dynamics . Our product is supplied as a high-purity material for research applications. It is intended for use in chemical synthesis, drug discovery, and agrochemical development. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDZEZZQGNVCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565823
Record name (2H-1,3-Benzodioxol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-78-6
Record name (2H-1,3-Benzodioxol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Benzo D Yufenggp.comresearchgate.netdioxole Moiety in Modern Organic Synthesis

The benzo[d] researchgate.netdioxole scaffold, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a vast array of natural products and biologically active synthetic molecules. ias.ac.inwikipedia.org This heterocyclic system is synthesized from catechol and disubstituted halomethanes. wikipedia.org Its prevalence in nature is exemplified by compounds such as sesamol (B190485) and piperine, which are known for their unique chemical and biological properties. ias.ac.in

In the realm of modern organic synthesis, the benzo[d] researchgate.netdioxole moiety serves as a crucial building block for the construction of complex molecular architectures. ias.ac.innih.gov It is particularly notable in the synthesis of various alkaloids, including aporphines, coptisines, and dibenzopyrrocolines. rsc.org The presence of this group can significantly influence the pharmacological profile of a molecule. For instance, derivatives of 1,3-benzodioxole (B145889) have been investigated for a range of biological activities, including anticancer, antioxidant, and immunomodulatory effects. researchgate.net The rigid, planar structure of the benzodioxole ring system and its electronic properties make it a valuable component in the design of new therapeutic agents and functional materials. nih.govfrontiersin.org

Acetonitrile Functional Group in Synthetic Pathways

The acetonitrile (B52724) group (–CH₂CN) is a versatile and widely utilized functional group in organic synthesis. mdpi.com Acetonitrile itself is a common polar aprotic solvent, but its utility extends far beyond its role as a reaction medium. chemicalbook.com As a two-carbon building block, the acetonitrile moiety is integral to the synthesis of numerous useful chemicals. researchgate.netchemicalbook.com

The synthetic value of the acetonitrile group stems from the reactivity of both the nitrile (–C≡N) and the adjacent methylene (B1212753) (–CH₂–) group. mdpi.com The protons on the carbon adjacent to the nitrile are acidic enough to be removed by a base, generating a nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as α-alkylation. The nitrile group itself can be transformed into other valuable functional groups. For example, it can be hydrolyzed to form carboxylic acids or amides, or reduced to yield primary amines. This versatility makes phenylacetonitrile (B145931) and its derivatives important intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Recent advances have highlighted the use of acetonitrile in transition-metal-catalyzed cross-coupling and free-radical-initiated C-H functionalization reactions, further expanding its synthetic utility. researchgate.net It can serve as a source of cyanide or as a nitrogen source in the construction of nitrogen-containing heterocyclic compounds. mdpi.com

Scope of Academic Inquiry into 2 Benzo D Yufenggp.comresearchgate.netdioxol 4 Yl Acetonitrile

Established Synthetic Routes to the Core Structure

Traditional methods for the synthesis of 2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile often rely on multi-step sequences starting from readily available precursors. These routes, while established, may involve harsh reaction conditions and stoichiometric reagents.

Traditional Reaction Pathways and Conditions

A common strategy to introduce the acetonitrile moiety at the 4-position of the benzo[d] researchgate.netscielo.org.mxdioxole ring involves the nucleophilic substitution of a corresponding benzylic halide. This classical approach, a variant of the Kolbe nitrile synthesis, is contingent on the prior synthesis of a suitable 4-substituted benzo[d] researchgate.netscielo.org.mxdioxole.

One such pathway begins with the ortho-lithiation of benzo[d] researchgate.netscielo.org.mxdioxole, a process that directs functionalization to the position adjacent to the dioxole ring. This is a powerful method for achieving regioselectivity that is not possible with standard electrophilic aromatic substitution. The resulting aryllithium species can then react with an appropriate electrophile to introduce a handle for further transformation.

Another established route involves the direct conversion of an aldehyde to a nitrile. For instance, treatment of an aromatic aldehyde with hydroxylamine (B1172632) hydrochloride followed by a dehydrating agent can yield the corresponding nitrile. This method, while effective, often requires reflux conditions and organic solvents.

Starting MaterialReagentsProductConditions
4-Halomethyl-benzo[d] researchgate.netscielo.org.mxdioxoleSodium Cyanide (NaCN) or Potassium Cyanide (KCN)2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrilePolar aprotic solvent (e.g., DMSO, DMF)
4-Formyl-benzo[d] researchgate.netscielo.org.mxdioxoleHydroxylamine hydrochloride, Dehydrating agent (e.g., Acetic anhydride)2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrileReflux in a suitable solvent

Multi-Step Approaches to Benzo[d]researchgate.netscielo.org.mxdioxole-Containing Acetonitriles

The synthesis of 2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile is inherently a multi-step process due to the need for regioselective functionalization of the benzodioxole ring. A plausible and commonly employed sequence starts with the selective introduction of a functional group at the 4-position, which is then elaborated to the desired acetonitrile.

Pathway 1: Via Formylation

A key intermediate in one of the primary multi-step syntheses is 4-formylbenzo[d] researchgate.netscielo.org.mxdioxole. This can be achieved through ortho-formylation of benzo[d] researchgate.netscielo.org.mxdioxole. Once the aldehyde is in place, several methods can be employed for its conversion to the nitrile:

Strecker Synthesis: This reaction involves the treatment of the aldehyde with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which can then be further processed if the amino group is not desired. nih.govrsc.orgmasterorganicchemistry.comwikipedia.org

Wittig-type Reactions: The Horner-Wadsworth-Emmons reaction, utilizing a reagent like diethyl cyanomethylphosphonate, provides a direct route from the aldehyde to the α,β-unsaturated nitrile, which can be subsequently reduced to the target saturated nitrile. researchgate.netwikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org

Pathway 2: Via Halogenation

An alternative multi-step approach involves the initial ortho-halogenation of benzo[d] researchgate.netscielo.org.mxdioxole to produce 4-halobenzo[d] researchgate.netscielo.org.mxdioxole. This halogenated intermediate is then subjected to a metal-catalyzed cyanation reaction.

StepReactionReagents and ConditionsIntermediate/Product
1Ortho-Formylatione.g., Directed ortho-lithiation followed by reaction with DMF4-Formylbenzo[d] researchgate.netscielo.org.mxdioxole
2aStrecker SynthesisNH3, KCN/HCNα-Amino-2-(benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile
2bHorner-Wadsworth-EmmonsDiethyl cyanomethylphosphonate, Base (e.g., NaH)(E/Z)-2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acrylonitrile
1'Ortho-Halogenatione.g., N-Bromosuccinimide, Catalyst4-Bromobenzo[d] researchgate.netscielo.org.mxdioxole
2'Metal-Catalyzed CyanationPd or Cu catalyst, Cyanide source (e.g., K4[Fe(CN)6], Zn(CN)2)2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile

Modern Catalytic Strategies in Synthesis

Modern synthetic chemistry has seen a shift towards the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile has benefited from these advancements, particularly in the area of metal-catalyzed cross-coupling reactions and the emergence of organocatalysis.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. For the synthesis of aryl nitriles, palladium- and copper-catalyzed cyanation reactions are particularly prominent. rsc.orgorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgnih.govorganic-chemistry.orgrsc.orgnih.govresearchgate.netarkat-usa.org These methods typically involve the reaction of an aryl halide or pseudohalide with a cyanide source in the presence of a metal catalyst and a suitable ligand.

The use of less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) has become a significant advancement in these reactions, enhancing their safety profile. nih.govnih.gov

Catalyst SystemAryl SubstrateCyanide SourceTypical Conditions
Palladium(0) or Palladium(II) with phosphine (B1218219) ligands4-Bromo- or 4-Iodo-benzo[d] researchgate.netscielo.org.mxdioxoleK4[Fe(CN)6], Zn(CN)2, NaCNAnhydrous solvent (e.g., dioxane, toluene), elevated temperature
Copper(I) salts with diamine ligands4-Bromo- or 4-Iodo-benzo[d] researchgate.netscielo.org.mxdioxoleNaCN, KCNApolar solvent (e.g., toluene), elevated temperature

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. In the context of synthesizing 2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile, organocatalytic variants of the Strecker reaction are of particular interest. thieme-connect.deredalyc.org Chiral organocatalysts, such as thiourea (B124793) or squaramide derivatives, can be employed to achieve enantioselective addition of cyanide to the imine derived from 4-formylbenzo[d] researchgate.netscielo.org.mxdioxole, leading to chiral α-aminonitriles. thieme-connect.deredalyc.org

Furthermore, direct organocatalytic cyanation of aldehydes has been explored, offering a metal-free alternative for the synthesis of nitriles. researchgate.net These reactions often utilize a non-toxic cyanide source and proceed under mild conditions.

Catalytic ApproachSubstrateKey Features
Asymmetric Strecker Reaction4-Formylbenzo[d] researchgate.netscielo.org.mxdioxoleEnantioselective synthesis of chiral α-aminonitriles
Direct Aldehyde Cyanation4-Formylbenzo[d] researchgate.netscielo.org.mxdioxoleMetal-free, mild reaction conditions

Green Chemistry Approaches in 2-(Benzo[d]researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 2-(Benzo[d] researchgate.netscielo.org.mxdioxol-4-yl)acetonitrile, several green approaches can be envisioned and have been reported for analogous systems.

One promising green method is the one-pot synthesis of aryl nitriles from aromatic aldehydes in water. rsc.orgrsc.org This approach avoids the use of volatile and often toxic organic solvents. The reaction of an aldehyde with hydroxylamine hydrochloride can be performed in an aqueous medium, significantly reducing the environmental impact of the synthesis. rsc.orgrsc.org

Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. organic-chemistry.orgorganic-chemistry.orgrsc.org The conversion of 4-formylbenzo[d] researchgate.netscielo.org.mxdioxole to the corresponding nitrile could potentially be expedited and made more efficient through the use of microwave irradiation. organic-chemistry.orgorganic-chemistry.orgrsc.org

The use of biocatalysts, such as enzymes, represents a highly sustainable approach to chemical synthesis. researchgate.netscielo.org.mxredalyc.orgrsc.org Nitrilase enzymes can catalyze the hydrolysis of nitriles to carboxylic acids, and in reverse, can be engineered for the synthesis of nitriles. researchgate.netrsc.org The conversion of 4-formylbenzo[d] researchgate.netscielo.org.mxdioxole to its corresponding nitrile could potentially be achieved using an engineered aldoxime dehydratase, offering a cyanide-free and environmentally benign route. scielo.org.mx

Green ApproachSubstrate/IntermediateAdvantages
Aqueous Synthesis4-Formylbenzo[d] researchgate.netscielo.org.mxdioxoleAvoids organic solvents, reduces waste
Microwave-Assisted Synthesis4-Formylbenzo[d] researchgate.netscielo.org.mxdioxole or 4-Halobenzo[d] researchgate.netscielo.org.mxdioxoleFaster reaction times, potentially higher yields, energy efficient
Biocatalysis4-Formylbenzo[d] researchgate.netscielo.org.mxdioxoleMild reaction conditions, high selectivity, biodegradable catalysts

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution and reduces health and safety hazards. For the synthesis of arylacetonitriles, including 2-(benzo[d] libretexts.orgdioxol-4-yl)acetonitrile, solvent-free approaches often involve the use of solid supports or catalysts that facilitate the reaction in the absence of a traditional solvent medium.

One prominent solvent-free method applicable to the synthesis of nitriles is the Knoevenagel condensation of an appropriate benzodioxole aldehyde with a nitrile-containing active methylene (B1212753) compound, followed by subsequent chemical transformations. Research on related compounds has demonstrated that such condensations can be effectively carried out under solvent-free conditions, often with the assistance of microwave irradiation to accelerate the reaction rate. For instance, the condensation of aromatic aldehydes with active methylene compounds can be achieved by grinding the reactants together, sometimes with a solid catalyst, to initiate the reaction.

Another approach is the direct conversion of aldehydes to nitriles under solvent-free conditions. Studies have shown that a mixture of an aldehyde, hydroxylamine hydrochloride, and a solid catalyst like titanium dioxide can be irradiated with microwaves to produce the corresponding nitrile in good yields mdpi.com. This method avoids the use of toxic solvents and simplifies the work-up procedure. A deep eutectic solvent (DES), such as a mixture of choline (B1196258) chloride and urea, can also act as both a catalyst and a solvent system in the one-pot synthesis of nitriles from aldehydes, offering a greener alternative to conventional solvents mdpi.com.

Table 1: Illustrative Solvent-Free Synthesis of Aryl Nitriles from Aryl Aldehydes

EntryAryl AldehydeReagents and ConditionsYield (%)Reference
1BenzaldehydeNH₂OH·HCl, TiO₂, MW, 10 min95 mdpi.com
24-ChlorobenzaldehydeNH₂OH·HCl, TiO₂, MW, 12 min92 mdpi.com
34-MethoxybenzaldehydeNH₂OH·HCl, Choline chloride/Urea, MW, 5 min94 mdpi.com
4Piperonal (B3395001)NH₂OH·HCl, TiO₂, MW, 10 min93 (estimated)N/A

Note: The yield for piperonal (an isomer of the required precursor for the target compound) is an estimation based on the yields of similar aromatic aldehydes in the cited literature, as specific data for this substrate under these exact conditions was not found.

Atom Economy Principles in Process Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com The goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jocpr.com The percent atom economy is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants and multiplying by 100.

In the context of synthesizing 2-(benzo[d] libretexts.orgdioxol-4-yl)acetonitrile, applying atom economy principles would favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a hypothetical synthesis starting from benzo[d] libretexts.orgdioxole-4-carbaldehyde could proceed via a pathway that maximizes atom economy.

Consider two hypothetical pathways to an arylacetonitrile:

Pathway A (Lower Atom Economy): A substitution reaction where a benzylic halide (e.g., 4-(bromomethyl)benzo[d] libretexts.orgdioxole) is reacted with sodium cyanide. In this case, sodium bromide is formed as a byproduct, reducing the atom economy.

Reaction: Ar-CH₂Br + NaCN → Ar-CH₂CN + NaBr

Atom Economy Calculation:

MW of Ar-CH₂CN (desired product)

Sum of MWs of Ar-CH₂Br and NaCN (reactants)

% Atom Economy = [MW(Ar-CH₂CN) / (MW(Ar-CH₂Br) + MW(NaCN))] x 100

Pathway B (Higher Atom Economy): An addition reaction, for instance, the hydrocyanation of a vinyl derivative. While not a direct route to the target compound, it illustrates the principle. A more practical example is a direct cyanation of an alcohol, if a suitable catalytic system is available that avoids stoichiometric reagents.

The design of a process with high atom economy also involves the careful selection of catalysts over stoichiometric reagents. Catalytic cycles incorporate the active species back into the reaction, avoiding its consumption and disposal as waste.

Table 2: Theoretical Atom Economy for a Hypothetical Synthesis of 2-(Benzo[d] libretexts.orgdioxol-4-yl)acetonitrile

Reaction TypeReactantsDesired ProductByproducts% Atom Economy
Substitution4-(Bromomethyl)benzo[d] libretexts.orgdioxole, Sodium Cyanide2-(Benzo[d] libretexts.orgdioxol-4-yl)acetonitrileSodium Bromide60.8%
Addition (Hypothetical)Benzo[d] libretexts.orgdioxol-4-ylmethanol, Hydrogen Cyanide (catalyzed)2-(Benzo[d] libretexts.orgdioxol-4-yl)acetonitrileWater90.5%

Note: The atom economy is calculated based on the molecular weights of the reactants and the desired product. The values presented are for illustrative purposes to highlight the principle of atom economy.

Microwave-Assisted and Mechanochemical Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity. nih.gov The application of microwave irradiation in the synthesis of arylacetonitriles can be particularly effective in solvent-free Knoevenagel condensations and the direct conversion of aldehydes to nitriles. mdpi.com The high efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Mechanochemical synthesis, on the other hand, utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This technique is typically performed in the absence of a solvent, making it an inherently green methodology. The synthesis of nitriles from aldehydes has been successfully demonstrated using ball-milling techniques. In a typical procedure, an aldehyde, a source of nitrogen (like hydroxylamine hydrochloride), and a solid catalyst are milled together, leading to the formation of the corresponding nitrile. This solvent-free approach simplifies product isolation and minimizes waste generation. A screw reactor can be used for continuous flow solvent-free organic synthesis involving solid reactants and products, offering a scalable mechanochemical approach. rsc.org

Table 3: Comparison of Synthetic Methodologies for Nitrile Synthesis

MethodologyTypical Reaction TimeEnergy SourceKey Advantages
Conventional HeatingHours to daysThermalWell-established, predictable
Microwave-AssistedMinutesMicrowave IrradiationRapid heating, shorter reaction times, higher yields
MechanochemicalMinutes to hoursMechanical ForceSolvent-free, applicable to solids, potential for scalability

These advanced synthetic methodologies, when applied to the synthesis of 2-(benzo[d] libretexts.orgdioxol-4-yl)acetonitrile and its derivatives, can lead to more sustainable and efficient chemical processes, aligning with the core principles of green chemistry. Further research and development in these areas are expected to provide even more environmentally friendly routes to this important class of compounds.

Reactivity of the Acetonitrile Group

The acetonitrile group (-CH₂CN) is a versatile functional group characterized by the electrophilic carbon of the nitrile and the nucleophilic potential of the adjacent methylene carbon upon deprotonation.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. While specific studies on 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetonitrile are not extensively documented, its reactivity can be predicted based on the well-established chemistry of arylacetonitriles. Nucleophilic addition typically requires activation of the nitrile, often by complexation with a Lewis acid, or the use of potent nucleophiles.

Key transformations include:

Reduction to Amines: The nitrile group can be reduced to a primary amine, yielding 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)ethan-1-amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For instance, reaction with methylmagnesium bromide followed by acidic workup would be expected to produce 1-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)propan-2-one.

Reaction TypeReagent(s)Expected Product
Reduction1. LiAlH₄, 2. H₂O2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)ethan-1-amine
Grignard Reaction1. R-MgX, 2. H₃O⁺1-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)-alkan-2-one
Catalytic HydrogenationH₂, Raney Ni or Pd/C2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)ethan-1-amine

The methylene protons (α-protons) adjacent to the electron-withdrawing nitrile group in 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetonitrile are acidic. In the presence of a base, these protons can be abstracted to form a resonance-stabilized carbanion. This nucleophilic carbanion is a key intermediate in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. bhu.ac.innih.gov

The Knoevenagel condensation involves the reaction of this active methylene compound with an aldehyde or ketone. ias.ac.in The reaction is typically catalyzed by a weak base, such as an amine or ammonium (B1175870) salt. The mechanism proceeds via:

Base-catalyzed formation of the nucleophilic carbanion from 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetonitrile.

Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone.

A subsequent dehydration step (elimination of water) to yield a stable α,β-unsaturated nitrile product, often as the thermodynamically favored E-isomer. nih.govias.ac.in

Aldehyde/Ketone ReactantCatalystSolventGeneral Product Structure
BenzaldehydePiperidine or Ammonium AcetateEthanol (B145695) or Toluene(E)-2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)-3-phenylacrylonitrile
AcetoneBasic AluminaSolvent-free2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)-3-methylbut-2-enenitrile

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. This reaction is a fundamental transformation of nitriles and proceeds in two stages. The initial step is the hydration of the carbon-nitrogen triple bond to form an amide intermediate, 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetamide. Under forcing conditions (e.g., elevated temperature, strong acid or base), this amide undergoes further hydrolysis to produce the corresponding carboxylic acid, 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetic acid, and ammonia (or an ammonium salt). It is possible to isolate the amide intermediate by using milder reaction conditions.

ConditionsIntermediate ProductFinal Product
Mild H₂SO₄ or H₂O₂/NaOH2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetamide(Partial Hydrolysis)
Conc. HCl (aq), heat or NaOH (aq), heat(Not isolated)2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetic acid

Reactions Involving the Benzo[d]u-tokyo.ac.jpbhu.ac.indioxole Ring System

The benzo[d] u-tokyo.ac.jpbhu.ac.indioxole ring is an electron-rich aromatic system due to the electron-donating effect of the two ether-like oxygen atoms. This high electron density makes the ring highly activated towards electrophilic aromatic substitution.

The regioselectivity of electrophilic aromatic substitution (EAS) on 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetonitrile is governed by the combined directing effects of the substituents. masterorganicchemistry.com

Benzo[d] u-tokyo.ac.jpbhu.ac.indioxole group: The fused dioxole ring is a powerful activating group and is ortho, para-directing. libretexts.org This means it directs incoming electrophiles to the positions ortho and para to the oxygen atoms.

Cyanomethyl group (-CH₂CN): The cyanomethyl group is generally considered to be a deactivating group due to the inductive electron-withdrawing effect of the nitrile. As a deactivator, it would typically direct incoming electrophiles to the meta position relative to itself.

In this specific isomer, the available positions for substitution on the aromatic ring are C5, C6, and C7. The powerful activating and ortho, para-directing influence of the dioxole moiety is expected to dominate the weaker, deactivating effect of the cyanomethyl group.

Position 7: This position is ortho to one of the dioxole oxygens and ortho to the -CH₂CN group. It is electronically activated but may be subject to steric hindrance from the adjacent cyanomethyl substituent.

Position 5: This position is ortho to the other dioxole oxygen and meta to the -CH₂CN group. It is also electronically activated.

Position 6: This position is para to one dioxole oxygen and ortho to the other. It is strongly activated electronically and is often the preferred site for substitution in similar systems due to a favorable combination of electronic activation and accessibility. unive.itnih.gov

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C6 position, with potential for minor products from substitution at the C5 or C7 positions.

PositionDirecting Effect (Dioxole)Directing Effect (-CH₂CN)Predicted Outcome
C5Ortho (Activating)Meta (Deactivating)Possible site of substitution
C6Para/Ortho (Strongly Activating)-Major site of substitution predicted
C7Ortho (Activating)Ortho (Deactivating/Steric Hindrance)Minor site of substitution predicted

The methylenedioxy bridge of the benzo[d] u-tokyo.ac.jpbhu.ac.indioxole system is generally stable under neutral, basic, and mild acidic conditions. However, it is susceptible to cleavage by strong Lewis acids or certain other reagents that can coordinate with the oxygen atoms. Reagents such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or aluminum chloride (AlCl₃) are commonly used to cleave methylenedioxy ethers. cdnsciencepub.com

This reaction proceeds by coordination of the Lewis acid to one of the dioxole oxygens, followed by nucleophilic attack (by bromide, for instance) on the methylene carbon, leading to the opening of the five-membered ring. Subsequent workup results in the formation of a catechol derivative. For 2-(Benzo[d] u-tokyo.ac.jpbhu.ac.indioxol-4-yl)acetonitrile, this ring-opening process would yield 2-(3,4-dihydroxyphenyl)acetonitrile. This transformation is a key synthetic strategy for converting methylenedioxy-substituted compounds into their corresponding catechols.

Mechanistic Insights into Key Reactions of 2-(Benzo[d] organic-chemistry.orgmasterorganicchemistry.comdioxol-4-yl)acetonitrile

The structure of 2-(Benzo[d] organic-chemistry.orgmasterorganicchemistry.comdioxol-4-yl)acetonitrile features two primary sites of reactivity: the active methylene group (-CH₂CN) and the benzodioxole ring. The methylene protons are acidic due to the electron-withdrawing nature of the adjacent nitrile group, making them susceptible to deprotonation and subsequent nucleophilic reactions. The benzodioxole ring, with its electron-donating dioxy bridge, is activated towards electrophilic aromatic substitution.

Hypothetically, key reactions could include:

Condensation Reactions: The active methylene group could participate in base-catalyzed condensation reactions with carbonyl compounds, such as aldehydes and ketones, via a Knoevenagel or similar condensation mechanism. This would involve the formation of a carbanion intermediate that would then act as a nucleophile.

Alkylation and Acylation: The acidic protons of the methylene group would allow for deprotonation by a suitable base to form a nucleophilic carbanion, which could then be alkylated or acylated with appropriate electrophiles.

Cyclization Reactions: The nitrile group and the adjacent methylene group, in conjunction with the aromatic ring, could potentially undergo cyclization reactions to form various heterocyclic systems, likely under specific catalytic conditions.

Electrophilic Aromatic Substitution: The benzodioxole ring is expected to be reactive towards electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely proceed via the well-established mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) intermediate. The directing effects of the acetonitrile and dioxole substituents would influence the regioselectivity of these reactions.

Despite the theoretical potential for these transformations, the absence of published research with detailed mechanistic investigations, including kinetic studies, isolation of intermediates, or computational modeling, prevents a thorough and scientifically accurate elucidation of these reaction pathways for 2-(Benzo[d] organic-chemistry.orgmasterorganicchemistry.comdioxol-4-yl)acetonitrile at this time. Further experimental and theoretical studies are required to fully understand the chemical behavior and reaction mechanisms of this compound.

Due to the lack of specific research findings, no data tables on reaction kinetics, intermediate characterization, or computational analysis can be provided.

Structure Activity Relationship Sar Studies of 2 Benzo D 1 2 Dioxol 4 Yl Acetonitrile Analogues

Design and Synthesis of Structurally Modified Derivatives

The rational design of novel analogues of 2-(Benzo[d] researchgate.netnih.govdioxol-4-yl)acetonitrile involves strategic modifications to both the benzo[d] researchgate.netnih.govdioxole ring system and the acetonitrile (B52724) side chain. The goal is to explore the chemical space around the lead scaffold to identify derivatives with improved interactions with biological targets. Synthetic strategies often involve multi-step reactions starting from commercially available benzodioxole precursors. researchgate.netrsc.orgmdpi.com

The electronic and steric properties of substituents on the aromatic portion of the benzo[d] researchgate.netnih.govdioxole ring play a critical role in modulating the biological activity of its derivatives.

Electron-donating and Electron-withdrawing Groups: The introduction of various substituents can significantly alter the molecule's interaction with target proteins. For instance, in a series of benzodioxole derivatives evaluated as cyclooxygenase (COX) inhibitors, the position of halogen substituents on an attached benzoyl ring was critical. Ortho-halogenated compounds were generally more potent than their meta-substituted counterparts. nih.gov Specifically, a methyl 2-(6-(2-iodobenzoyl)benzo[d] researchgate.netnih.govdioxol-5-yl)acetate derivative showed potent activity against both COX-1 and COX-2. nih.gov

Methoxy (B1213986) and Hydroxy Groups: Studies on podophyllotoxin (B1678966) analogues have revealed that converting the methylenedioxy unit to corresponding methoxy or hydroxy groups can dramatically reduce antitumor activity, highlighting the importance of the intact benzo[d] researchgate.netnih.govdioxole ring for certain biological functions. nih.gov Conversely, in other series, the addition of methoxy groups on an attached phenyl ring led to new, favorable binding interactions with enzyme targets. nih.gov

Positional Importance: The substitution pattern is crucial. For example, in a series of endothelin-A receptor antagonists, an m,p-methylenedioxyphenyl group at the 2-position of a 2H-chromene skeleton was identified as a key structural requirement for potent binding affinity. researchgate.net

These findings underscore that the nature and position of substituents on the benzo[d] researchgate.netnih.govdioxole ring are key determinants of biological activity, influencing factors such as binding affinity and enzyme inhibition.

Chain Extension and Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for the introduction of various functionalities. For example, hydrolysis of related ester derivatives (analogous to modifying the nitrile) to carboxylic acids has been shown to alter activity and selectivity against COX enzymes. nih.gov

Replacement with other Functional Groups: The acetonitrile moiety can be replaced with other bioisosteres to probe the necessity of the nitrile for activity. In one study, the side chain was modified into a carboxamide, which then demonstrated significant α-amylase inhibitory effects. mdpi.com

Incorporation into Heterocyclic Systems: The side chain can be used as a synthon to construct larger heterocyclic systems. For example, the synthesis of benzothiazolyl acetonitrile derivatives has been explored for various biological targets. researchgate.net

Modifications to the side chain can impact the molecule's polarity, hydrogen bonding capacity, and steric profile, all of which are critical for molecular recognition by a biological target.

Influence of Molecular Structure on Interactions with Biological Targets in In Vitro Research Models

The three-dimensional structure of a molecule dictates how it interacts with biological macromolecules like enzymes and receptors. For analogues of 2-(Benzo[d] researchgate.netnih.govdioxol-4-yl)acetonitrile, understanding these interactions at a molecular level is key to elucidating their mechanism of action.

Binding affinity studies quantify the strength of the interaction between a ligand (the benzodioxole derivative) and its target protein. These studies are fundamental to SAR and are often conducted using enzyme inhibition assays.

Enzyme Inhibition: Benzodioxole derivatives have been shown to inhibit a variety of enzymes.

Cyclooxygenase (COX): A series of novel benzodioxole derivatives were synthesized and evaluated as COX inhibitors. The most potent compound against COX-1 had an IC₅₀ value of 0.725 µM, while another derivative showed potent activity against both COX-1 (IC₅₀ = 1.12 µM) and COX-2 (IC₅₀ = 1.3 µM). nih.gov

α-Amylase: In a study of benzodioxole derivatives as potential antidiabetic agents, several compounds showed potent inhibition of α-amylase. One compound, in particular, exhibited an IC₅₀ value of 1.11 µg/ml, which was more potent than the reference drug acarbose (B1664774) (IC₅₀ 6.47 µg/ml). nih.govmdpi.com

Chitinases: Benzodioxole-6-benzamide derivatives have been designed as multichitinase inhibitors for insect growth regulation. One derivative, d29, showed significant improvement in inhibitory activity against three different chitinases (OfChtI, OfChtII, and OfChi-h) with Kᵢ values of 0.8, 11.9, and 2.3 μM, respectively. nih.gov

PARP1: A derivative containing a related 2,3-dihydro-1,4-benzodioxine ring system was identified as a PARP1 inhibitor with an IC₅₀ of 5.8 μM. nih.gov

Molecular Docking: Computational docking studies are often used to predict and rationalize the binding modes of these analogues within the active site of their target enzymes. nih.gov Docking studies on α-amylase inhibitors revealed that the benzodioxole ring made strong binding interactions with key amino acid residues like Ile235 and His201, suggesting it is an important pharmacophore for this activity. nih.gov Similarly, for chitinase (B1577495) inhibitors, binding modes were used to identify critical interactions and guide the design of more potent derivatives. nih.gov

Compound SeriesTarget EnzymeKey FindingsIC₅₀ / Kᵢ Values
Benzodioxole-benzoyl-acetates/acetic acidsCOX-1 / COX-2Ortho-halogenated compounds were more potent. Compound 4f was most potent against COX-1; 3b was potent against both.4f : 0.725 µM (COX-1)3b : 1.12 µM (COX-1), 1.3 µM (COX-2)
Benzodioxole Carboxamidesα-AmylaseCompound 4f was more potent than the reference drug acarbose.4f : 1.11 µg/ml
Benzodioxole-6-benzamidesInsect Chitinases (OfChtI, OfChtII, OfChi-h)Compound d29 showed significantly improved multi-target inhibition over the lead compound.d29 : Kᵢ = 0.8 µM (OfChtI), 11.9 µM (OfChtII), 2.3 µM (OfChi-h)
2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP1Identified as a moderate inhibitor through screening.IC₅₀ = 5.8 µM

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. quimicaorganica.orgwashington.eduwindows.net The preferred conformation of a molecule is crucial for its ability to fit into a specific binding site.

Ring Conformation: The heterocyclic ring in related benzodioxan systems has been shown to exist in rapidly inverting half-chair conformations. The preference for a particular conformation can be influenced by substituents. For some 2-substituted benzodioxans, the substituent group prefers the pseudo-axial position. rsc.org

Stereochemistry: When chiral centers are present, the stereochemistry (the R or S configuration) can have a profound impact on biological activity. This is because biological targets are themselves chiral, and they often interact differently with enantiomers. In the development of a novel class of endothelin-A receptor antagonists based on a 2H-chromene skeleton, the (R)-configuration at the 2-position, which bears the benzo researchgate.netnih.govdioxol-5-yl group, was found to be essential for potent binding affinity. researchgate.net This highlights that the specific spatial orientation of the benzodioxole moiety is critical for molecular recognition by the receptor.

Structure-Activity Relationships in Heterocyclic Systems Containing the Benzo[d]researchgate.netnih.govdioxole Unit

Benzodiazepines: The benzo[d] researchgate.netnih.govdioxole core can be fused or attached to benzodiazepine (B76468) scaffolds. In these systems, the electronic properties of substituents on the benzo ring are known to linearly correlate with properties of the diazepinone ring, suggesting that modifications to the benzodioxole portion can systematically tune the activity of the entire molecule. researchgate.net Benzodiazepine derivatives containing the benzodioxole moiety have been investigated for their antioxidant properties. najah.edu

Chromenes: A series of 2H-chromene derivatives were developed as potent and selective endothelin-A receptor antagonists. SAR studies identified the (R)-2-(benzo researchgate.netnih.govdioxol-5-yl) group as a crucial structural feature for high-affinity binding. researchgate.net

Benzothiazoles: In SAR studies of benzothiazole-based ligands for sigma receptors, modifications to linker length and aryl substitution were found to be important for determining subtype selectivity. nih.gov While not directly containing the benzodioxole unit, these studies on related bicyclic heterocycles provide insights into how structural modifications affect receptor affinity and selectivity.

Isoquinoline Alkaloids: The benzo[d] researchgate.netnih.govdioxole structure is a feature of various benzylisoquinoline alkaloids, including aporphines and coptisines. Synthetic strategies have been developed to unify the synthesis of these complex natural products, underscoring the importance of this chemical scaffold in natural product chemistry. rsc.org

Following extensive searches for dedicated computational and theoretical studies on the specific chemical compound 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile , it has been determined that there is a lack of published research literature that directly corresponds to the detailed outline provided.

Searches conducted for Density Functional Theory (DFT) applications, Frontier Molecular Orbital (FMO) and charge transfer analyses, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking simulations specifically for the 4-yl isomer of benzo[d] nih.govnih.govdioxol acetonitrile did not yield specific findings.

While computational studies, including DFT, QSAR, and molecular docking, have been performed on related structures such as the 5-yl isomer and other derivatives of the benzo[d] nih.govnih.govdioxole ring system, the strict requirement to focus solely on 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile prevents the inclusion of data from these related compounds.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's explicit instructions and detailed outline based on the currently available scientific literature. The requested detailed research findings for each specified subsection for this particular compound are not present in the public domain.

Computational Chemistry and Theoretical Studies on 2 Benzo D 1 2 Dioxol 4 Yl Acetonitrile

Molecular Docking Simulations in Research Models

Ligand-Protein Interactions at Active Sites

Information regarding the specific interactions of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile with the amino acid residues of protein active sites is not documented in the scientific literature. Such an analysis would typically detail the formation of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and the protein. Without computational studies, any description of these interactions would be purely speculative.

Binding Mode Predictions and Energetic Analysis

Similarly, there are no published predictions of the binding modes of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile within any protein active site. Predicting a binding mode involves determining the most probable orientation and conformation of the ligand when bound to the protein. This is often accompanied by an energetic analysis, which quantifies the strength of the binding, typically expressed as binding energy (e.g., in kcal/mol). The absence of such studies for this specific compound makes it impossible to provide any data on its potential binding affinity or preferred orientation in a protein target.

Analytical Methodologies for Detection and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile from reaction mixtures, starting materials, byproducts, or other analytes. These techniques are also the foundation for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of non-volatile or thermally sensitive compounds like 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile. A reversed-phase HPLC method is typically the most suitable approach.

Method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector settings. A C18 (octadecylsilane) column is a common choice for the stationary phase due to its versatility in separating moderately polar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer or acid modifier (e.g., formic acid or phosphate (B84403) buffer) to ensure sharp peak shapes.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzodioxole ring system contains a strong chromophore. The detection wavelength would be set at one of the compound's absorbance maxima to ensure high sensitivity. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration.

Below is an illustrative table of typical HPLC parameters that could be developed for the analysis of this compound.

ParameterTypical Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at approximately 285 nm

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile has a moderate molecular weight, it is amenable to GC analysis. This method offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive identification.

For GC analysis, the compound is vaporized in a heated inlet and separated on a capillary column. The choice of column is critical, with mid-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), being suitable for this type of analyte. The oven temperature is programmed to ramp up, allowing for the efficient separation of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) can be used for quantification due to its robust response to organic compounds, while a mass spectrometer (MS) provides structural information for confirmation.

The following table outlines typical parameters for a GC-MS method.

ParameterTypical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.

For 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The three aromatic protons on the benzodioxole ring would appear as a complex multiplet or as distinct doublets and triplets, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methyleneoxy protons of the dioxole ring would typically appear as a sharp singlet. The benzylic methylene (B1212753) protons adjacent to the nitrile group would also be a singlet.

The ¹³C NMR spectrum would show the expected number of carbon signals. The nitrile carbon is characteristically deshielded, while the benzylic methylene carbon would appear in the aliphatic region. The six aromatic carbons and the methyleneoxy carbon would have distinct chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

The table below provides predicted ¹H and ¹³C NMR chemical shifts based on the structure.

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Proton Predicted Shift (ppm) Carbon Predicted Shift (ppm)
Aromatic H (3 protons)6.7 - 7.0 (m)Aromatic C-H (3 carbons)108 - 125
Methyleneoxy (-O-CH₂-O-)~6.0 (s)Aromatic Quaternary C (3 carbons)120 - 148
Benzylic (-CH₂-CN)~3.7 (s)Methyleneoxy (-O-CH₂-O-)~102
Benzylic (-CH₂-CN)~20
Nitrile (-CN)~118

Mass Spectrometry (MS) for Molecular Identification and Fragmentation

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. When coupled with GC or HPLC, it provides a powerful tool for identification.

In Electron Ionization Mass Spectrometry (EI-MS), 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile would be expected to show a distinct molecular ion (M⁺˙) peak corresponding to its molecular weight (161.16 g/mol ). The primary fragmentation pathway would likely involve the loss of the nitrile group or cleavage at the benzylic position. A significant fragment would be the tropylium-like ion derived from the benzodioxole methylene group, which is a common fragmentation pattern for benzyl (B1604629) derivatives. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₇NO₂).

Ion TypePredicted m/zIdentity
Molecular Ion [M]⁺˙ 161C₉H₇NO₂⁺˙
Fragment 135[M - CN]⁺
Fragment 121[M - CH₂CN]⁺

Infrared (IR) and UV-Visible Spectroscopy in Research

Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy is used to identify specific functional groups based on their characteristic absorption of infrared radiation. For 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile, the most prominent and diagnostic absorption band would be from the nitrile (C≡N) group, which appears as a sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the methylene groups (around 2850-2960 cm⁻¹), C=C stretching from the aromatic ring (around 1400-1600 cm⁻¹), and strong C-O stretching from the dioxole ether linkages (around 1000-1300 cm⁻¹).

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, which is related to its electronic transitions. The benzodioxole moiety is an effective chromophore. The UV spectrum of 2-(Benzo[d] ijcmas.comnih.govdioxol-4-yl)acetonitrile, typically measured in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region, likely with maxima around 240 nm and 285 nm, corresponding to π→π* transitions within the aromatic system.

Spectroscopy Type Functional Group / Feature Expected Absorption Range
Infrared (IR) Nitrile (C≡N) stretch2240 - 2260 cm⁻¹
Aromatic C-H stretch3000 - 3100 cm⁻¹
Aromatic C=C stretch1400 - 1600 cm⁻¹
Ether (C-O) stretch1000 - 1300 cm⁻¹
UV-Visible π→π* transition~240 nm, ~285 nm

Advanced Hyphenated Analytical Systems

In the realm of chemical analysis, hyphenated techniques represent a powerful class of analytical methods derived from the coupling of a separation technique with an online spectroscopic detection technology. ijprajournal.com This approach synergistically combines the separation power of chromatography with the identification capabilities of spectroscopy, enabling detailed analysis of complex mixtures. ijprajournal.com For a compound like 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile, which may be present in complex matrices with various structurally similar impurities, these advanced systems are indispensable for accurate characterization, impurity profiling, and trace-level detection.

LC-MS/MS for Impurity Profiling and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier hyphenated technique that provides high sensitivity and selectivity, making it exceptionally well-suited for the rigorous demands of impurity profiling and trace analysis. researchgate.netmdpi.comnih.gov The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection power of tandem mass spectrometry. mdpi.com The LC component separates the target compound, 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile, from impurities and matrix components, after which the MS/MS system provides definitive structural information and quantification. nih.gov

Impurity Profiling:

The synthesis of 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile can result in a variety of impurities, including starting materials, intermediates, by-products, and degradation products. Identifying and characterizing these impurities is crucial for quality control and for understanding the synthetic pathway. LC-MS/MS is a powerful tool for creating a chemical "fingerprint" or profile of a sample. nih.gov

This technique is particularly adept at distinguishing between positional isomers, which can be a significant challenge for other analytical methods. nih.gov For instance, in the synthesis of related compounds like 3,4-methylenedioxymethamphetamine (MDMA), impurities can provide valuable intelligence on the synthetic route employed. researchgate.net An LC-MS/MS method would be capable of separating 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile from its more common isomer, 2-(Benzo[d] researchgate.netgoogle.comdioxol-5-yl)acetonitrile, and other related substances based on subtle differences in their chromatographic retention and mass fragmentation patterns.

The process involves:

Chromatographic Separation (LC): A suitable reversed-phase LC column (e.g., C18) is used to separate the compounds based on their polarity. A gradient elution with a mobile phase, often consisting of acetonitrile and water with additives like formic acid, ensures efficient separation. lcms.czlcms.cz

Ionization: After eluting from the column, the molecules are ionized, typically using electrospray ionization (ESI), to generate charged parent ions.

First Mass Analysis (MS1): The parent ions are separated based on their mass-to-charge ratio (m/z).

Fragmentation (Collision-Induced Dissociation): A specific parent ion of interest is selected and fragmented by collision with an inert gas.

Second Mass Analysis (MS2): The resulting fragment ions (product ions) are analyzed to create a characteristic fragmentation pattern, or "fingerprint," which is unique to the molecule's structure. nih.gov

By monitoring for specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) can be employed for highly selective and sensitive quantification of known impurities. researchgate.net

Trace Analysis:

The high sensitivity of LC-MS/MS allows for the detection and quantification of compounds at very low concentrations, often in the picogram to nanogram range. tmc.edu This is essential for detecting trace-level impurities that could be present in a sample of 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile. The selectivity of tandem mass spectrometry minimizes interference from the sample matrix, which is crucial when analyzing complex biological or environmental samples. nih.gov The ability to detect minute quantities of specific impurities can be critical in forensic science for linking samples to a common origin or synthetic batch. griffith.edu.au

The table below illustrates typical parameters that would be established during the development of an LC-MS/MS method for the analysis of 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile and a potential isomeric impurity.

Table 1: Illustrative LC-MS/MS Parameters for Isomer Analysis
Compound NameFormulaMolecular WeightPrecursor Ion (m/z) [M+H]⁺Illustrative Product Ions (m/z)Collision Energy (eV)
2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrileC₉H₇NO₂161.16162.1135.1, 105.1, 77.115-30
2-(Benzo[d] researchgate.netgoogle.comdioxol-5-yl)acetonitrileC₉H₇NO₂161.16162.1135.1, 105.1, 77.115-30

Note: The product ions and collision energies are illustrative and would need to be determined empirically. While the precursor ion and molecular weight are identical for isomers, their relative abundance upon fragmentation and chromatographic retention times would differ, allowing for their distinction.

The table below outlines a hypothetical gradient elution program for the chromatographic separation of these compounds.

Table 2: Example HPLC Gradient Program
Time (minutes)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

This combination of liquid chromatographic separation and highly specific mass spectrometric detection makes LC-MS/MS an unparalleled tool for the detailed characterization of 2-(Benzo[d] researchgate.netgoogle.comdioxol-4-yl)acetonitrile, ensuring the identification of even trace-level impurities and providing a comprehensive chemical profile of the substance. ijprajournal.comnih.gov

Environmental Fate and Degradation Pathways in Academic Studies

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment, such as through light or water.

Photolytic Degradation Studies

No specific photolytic degradation studies for 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile have been identified. The potential for a compound to undergo photolysis, or degradation by sunlight, depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm). Aromatic compounds, like the benzodioxole ring system in this molecule, typically absorb UV radiation.

The actual rate and pathway of photodegradation would be highly dependent on the specific environmental conditions and the presence of other substances in the water that can act as photosensitizers. Studies on other aromatic nitriles, such as halogenated benzonitriles, have shown that photostability varies significantly depending on the substituents on the aromatic ring. For instance, dichlobenil (B1670455) has been reported as photostable under certain laboratory conditions, whereas other halo-benzonitriles like bromoxynil (B128292) and ioxynil (B1672095) undergo photodegradation. This indicates that predicting the photolytic fate of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile without experimental data is difficult.

Hydrolysis and Chemical Stability in Environmental Media

Specific data on the hydrolysis of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile in environmental media are not available. Generally, the nitrile functional group is relatively resistant to hydrolysis at neutral pH. libretexts.org The process can be catalyzed by acidic or basic conditions, typically requiring heating to proceed at a significant rate. libretexts.orgnumberanalytics.comnumberanalytics.com

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is often the primary pathway for the breakdown of organic compounds in the environment.

Microbial Degradation Pathways

While direct studies on 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile are absent, the microbial degradation of aromatic nitriles is well-documented. nih.govresearchgate.net The most common pathway involves a two-step enzymatic hydrolysis of the nitrile group. This process is expected to be the primary route for the initial breakdown of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile in microbially active environments.

The proposed pathway is as follows:

Hydration to an Amide: The nitrile group (-C≡N) is first hydrated to the corresponding amide (-CONH₂) by a nitrile hydratase enzyme. This would convert 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile to 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetamide.

Hydrolysis to a Carboxylic Acid: The resulting amide is then hydrolyzed by an amidase enzyme to form a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). This step would yield 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetic acid.

This pathway has been observed for benzonitrile (B105546) and other derivatives in various bacterial strains, including those from the genera Rhodococcus and Pseudomonas. The resulting carboxylic acid, 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetic acid, would likely undergo further degradation, potentially involving the opening of the aromatic ring.

Enzymatic Biotransformation in Research Models

The key enzymes initiating the biotic degradation of the nitrile moiety are nitrile hydratase and amidase. researchgate.net These enzymes have been identified in numerous soil and water bacteria and are crucial for the detoxification and metabolism of nitrile-containing compounds.

Beyond the nitrile group, the benzodioxole (methylenedioxyphenyl) ring system is also subject to enzymatic transformation.

Cytochrome P450 (CYP) Monooxygenases: In mammals and some microorganisms, CYP enzymes are known to attack the methylenedioxy bridge of the benzodioxole ring. nih.govingentaconnect.comeurekaselect.com This process typically leads to the cleavage of the bridge and the formation of a catechol (a dihydroxybenzene derivative). This is a significant pathway in drug metabolism and can also occur in environmental biotransformation. ingentaconnect.comcureffi.org

Methylenetransferases: More recently, a novel enzyme capable of decomposing the methylenedioxyphenyl group has been discovered in an actinomycete bacterium. asm.org This enzyme, which utilizes tetrahydrofolate as a coenzyme, catalyzes the demethylenation of the ring to produce the corresponding catechol. asm.org

Therefore, a plausible secondary biotransformation pathway for 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile or its degradation products involves the enzymatic cleavage of the dioxole ring, making the molecule more amenable to complete mineralization.

Table 1: Key Enzymes in the Probable Biotransformation of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile

Enzyme ClassReaction CatalyzedSubstrate MoietyProbable Product
Nitrile HydrataseHydration of nitrile to amideAcetonitrile (B52724)2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetamide
AmidaseHydrolysis of amide to carboxylic acidAcetamide2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetic acid
Cytochrome P450s / MethylenetransferasesCleavage of the methylenedioxy bridgeBenzodioxole ringCatechol derivative

Environmental Mobility and Persistence in Controlled Research Systems

No experimental studies on the environmental mobility or persistence of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile were found. A compound's mobility and persistence are governed by its physicochemical properties and its susceptibility to degradation processes. nih.gov

Mobility: The mobility of an organic compound in soil and sediment is primarily controlled by its sorption behavior, which is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comepa.govresearchgate.net

Compounds with low Koc values are weakly sorbed to soil organic matter and are more mobile, meaning they have a higher potential to leach into groundwater.

Compounds with high Koc values are strongly sorbed and are less mobile in the environment.

Without an experimentally determined or reliably estimated Koc value for 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile, its mobility cannot be definitively stated. However, its structure, containing both a polar nitrile group and a nonpolar aromatic system, suggests it may have moderate sorption characteristics.

Persistence: The persistence of a compound is defined by its environmental half-life, which depends on the rates of all relevant degradation processes (biotic and abiotic).

Given that the primary degradation pathway for aromatic nitriles is microbial, the persistence of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile would be highly dependent on the presence and activity of nitrile-degrading microorganisms in the environment.

In environments with robust microbial communities adapted to such compounds, degradation could be relatively rapid. Conversely, in sterile or low-activity environments, the compound could be significantly more persistent. nih.govchemrxiv.org

Table 2: Factors Influencing Environmental Fate of 2-(Benzo[d] nih.govnih.govdioxol-4-yl)acetonitrile

FactorDescriptionAnticipated Importance
Soil/Sediment Sorption (Koc)The partitioning of the compound between soil organic carbon and water, controlling mobility. chemsafetypro.comHigh (Key determinant of leaching potential)
Microbial DegradationBreakdown by microorganisms, likely the primary degradation pathway via nitrile hydratase and amidase.High (Key determinant of persistence)
PhotolysisDegradation by sunlight. Potential exists due to the aromatic structure, but the rate is unknown.Variable (Dependent on light exposure and water chemistry)
HydrolysisChemical breakdown by water. Expected to be very slow under typical environmental pH conditions. libretexts.orgLow

Emerging Research Avenues and Future Perspectives for 2 Benzo D 1 2 Dioxol 4 Yl Acetonitrile

Development of Novel Synthetic Tools and Reagents

The ability to efficiently synthesize and functionalize 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile is paramount for exploring its properties and potential applications. Future research will likely move beyond traditional methods, embracing modern synthetic tools that offer greater efficiency, selectivity, and access to a wider range of derivatives.

Key areas of development include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling have been successfully used to create new carbon-carbon bonds on the benzodioxole ring system. worldresearchersassociations.comresearchgate.net Future work could involve applying these methods to a halogenated precursor of 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile, enabling the introduction of diverse aryl or alkyl groups. This would allow for systematic modification of the molecule's steric and electronic properties.

Microwave-Assisted Synthesis: Microwave irradiation offers a green chemistry approach that can dramatically reduce reaction times and improve yields. tandfonline.com Its application in synthesizing benzodioxole derivatives by reacting catechols with benzoic acids demonstrates its potential. tandfonline.com This tool could be invaluable for accelerating the synthesis of the core scaffold or its subsequent modifications.

Hypervalent Iodine Reagents: These reagents have emerged as powerful tools for chemoselective transformations, including vinylation and arylation, under metal-free conditions. frontiersin.org Exploring the reactivity of novel vinylbenziodoxolone (VBX) reagents with the 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile core could provide new pathways to complex molecular architectures that are difficult to access through other means. frontiersin.org

Continuous Flow Chemistry: The acylation of 1,3-benzodioxole (B145889) has been studied in a continuous flow process using recyclable heterogeneous catalysts. mdpi.com Adopting flow chemistry for the synthesis or derivatization of 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile could offer improved safety, scalability, and process control compared to traditional batch chemistry.

Table 1: Modern Synthetic Tools for Benzodioxole Derivatives

Synthetic Tool/ReagentDescriptionPotential Application for 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organoboron compound and an organohalide. worldresearchersassociations.comIntroduction of diverse aryl and vinyl substituents onto the benzodioxole ring to modulate electronic and physical properties.
Microwave-Assisted SynthesisUtilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times and increased yields. tandfonline.comRapid and efficient synthesis of the core structure and its derivatives, aligning with green chemistry principles.
Hypervalent Iodine ReagentsReagents like vinylbenziodoxolones (VBX) that enable group transfers (e.g., vinylation) under mild, often metal-free, conditions. frontiersin.orgAccessing novel derivatives through unique C-C and C-heteroatom bond formations not achievable with traditional methods.
Continuous Flow ChemistryPerforms chemical reactions in a continuously flowing stream rather than in a batch, allowing for enhanced control and scalability. mdpi.comSafer and more efficient large-scale production of the target compound and its key intermediates.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. nih.gov For 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile, these computational tools offer a powerful strategy to navigate the vast chemical space and rationally design novel derivatives with optimized properties.

Future research perspectives include:

Predictive Modeling: ML models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the physicochemical and biological properties of novel derivatives. researchgate.netnih.gov By training algorithms on existing data for benzodioxole-containing compounds, it would be possible to forecast properties like solubility, receptor binding affinity, or electronic characteristics for virtual libraries of 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile analogs before committing to their synthesis. nih.govupf.edu

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained to "learn" the chemical rules and patterns from known molecules. researchgate.net These models could then generate entirely new molecular structures based on the 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile scaffold, optimized to meet a predefined set of property criteria. acm.org

Reaction Prediction and Synthesis Planning: AI tools are increasingly used to predict the outcomes of chemical reactions and to devise optimal synthetic routes. nih.gov Such systems could help chemists identify the most efficient and highest-yielding pathways to complex derivatives of the target compound, saving significant time and resources in the lab.

Table 2: AI and Machine Learning in Compound Design

AI/ML ApplicationDescriptionFuture Perspective for 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile
QSAR ModelingQuantitative Structure-Activity Relationship models correlate molecular structures with physical, chemical, or biological properties. researchgate.netPredicting the properties of virtual derivatives to prioritize the synthesis of candidates with the most promising profiles.
Generative Models (RNNs, GANs)Deep learning models that can generate novel chemical structures based on learned patterns from a training dataset. researchgate.netDe novo design of novel molecules incorporating the core scaffold, tailored for specific applications in medicine or materials.
Active LearningAn ML strategy where the algorithm interactively queries a user (or information source) to label new data points with the desired outputs. nih.govGuiding experimental design by suggesting which specific derivatives to synthesize and test next to most efficiently improve model accuracy.
Retrosynthesis PredictionAI algorithms that predict possible synthetic pathways for a target molecule by breaking it down into simpler, commercially available precursors. nih.govAutomated planning of efficient and cost-effective synthetic routes to novel and complex target derivatives.

Exploration of Advanced Chemical Transformations

Beyond creating analogs through substitution, advanced chemical transformations can fundamentally alter the core structure of 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile, opening doors to novel heterocyclic systems and complex molecular frameworks.

Future research should focus on:

Catalytic C-H Functionalization: Directing reactions to specific C-H bonds is a major goal of modern organic synthesis. Copper-catalyzed electrochemical C-H amidation, for example, has been shown to work on benzene (B151609) derivatives using acetonitrile (B52724) as a nitrogen source. nih.gov Exploring similar catalytic systems could enable the direct functionalization of the aromatic C-H bonds of the benzodioxole ring, providing a highly atom-economical route to new derivatives.

Tandem and Cascade Reactions: Designing reactions where multiple bonds are formed in a single operation can rapidly build molecular complexity. Silver-catalyzed tandem heterocyclization/[3+2] cycloaddition reactions have been used to create complex fused furan (B31954) systems. acs.org Applying such a strategy to a derivative of 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile containing an alkyne could lead to the synthesis of novel, polycyclic compounds with unique three-dimensional shapes.

Direct Oxidation of the Benzylic Position: The oxidation of benzylic positions directly into acetals has been demonstrated using reagents like o-chloranil. nih.gov Investigating the reactivity of the methylene (B1212753) bridge in the dioxole ring or the benzylic position of the acetonitrile group could provide pathways to new functional groups and subsequent derivatization.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or various heterocycles. Nickel(0)-catalyzed hydration of nitriles to amides is one such transformation. researchgate.net A systematic exploration of the rich chemistry of the nitrile moiety in 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile is a crucial step toward creating a diverse library of compounds.

Table 3: Advanced Chemical Transformations

TransformationDescriptionPotential for 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile
Electrochemical C-H AmidationA copper-catalyzed reaction that forms C-N bonds by directly functionalizing an aromatic C-H bond with a nitrile. nih.govDirect introduction of amide functionalities onto the benzodioxole ring without pre-functionalization.
Tandem Heterocyclization/CycloadditionA multi-step reaction sequence that occurs in one pot to rapidly build complex polycyclic systems. acs.orgConstruction of novel, fused heterocyclic scaffolds from appropriately functionalized derivatives.
Direct Benzylic OxidationThe conversion of a C-H bond adjacent to an aromatic ring directly into a C-O or C=O bond. nih.govFunctionalization of the acetonitrile's alpha-carbon or the dioxole's methylene bridge to create new synthetic handles.
Catalytic Nitrile HydrationThe conversion of a nitrile (-C≡N) group into a primary amide (-CONH2) using a transition metal catalyst. researchgate.netTransformation of the acetonitrile side chain into an acetamide, altering the compound's polarity and hydrogen bonding capabilities.

Potential Applications in Advanced Materials Science Research

While many benzodioxole derivatives are explored for their biological activity, their unique electronic and structural features also make them attractive building blocks for advanced materials. nih.gov The fusion of an electron-rich dioxole ring with a benzene system provides a rigid, planar scaffold with interesting photophysical properties that could be harnessed in materials science.

Future research could investigate:

Optical Materials: Heterocyclic compounds, including fused furans and benzimidazoles, are widely used in the development of materials with nonlinear optical (NLO) properties, fluorescent sensors, and organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The benzodioxole core in 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile, when appropriately functionalized with donor and acceptor groups, could lead to new chromophores with applications in photonics and optical data storage. mdpi.com

Organic Semiconductors: The development of novel organic materials for applications in electronics, such as organic field-effect transistors (OFETs) and photovoltaic cells, is a rapidly growing field. The planarity and potential for π-π stacking of the benzodioxole system are desirable features for charge transport. Synthesis of polymers or oligomers incorporating the 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile unit could yield new semiconducting materials.

Functional Polymers: Incorporating the benzodioxole moiety into polymer backbones can impart specific properties, such as high refractive index or enhanced thermal stability. researchgate.net The nitrile group could also serve as a site for polymerization or post-polymerization modification, leading to functional materials for coatings, membranes, or specialized optical films.

Table 4: Potential Applications in Materials Science

Material TypeRelevant PropertiesPotential Role of 2-(Benzo[d] worldresearchersassociations.comnih.govdioxol-4-yl)acetonitrile
Optical Materials / DyesFluorescence, nonlinear optical (NLO) response, photochromism. mdpi.comCore scaffold for novel dyes and chromophores for use in OLEDs, sensors, or data storage.
Organic SemiconductorsCharge carrier mobility, appropriate HOMO/LUMO energy levels, planarity for π-stacking.Monomeric unit for the synthesis of conductive polymers for applications in transistors or solar cells.
High Refractive Index PolymersPresence of aromatic and polarizable groups. researchgate.netIncorporation as a monomer to create advanced polymers for lenses, optical adhesives, or anti-reflective coatings.
Functionalized NanomaterialsAbility to be grafted onto surfaces or nanoparticles to impart specific functions. mdpi.comAs a ligand to functionalize silica (B1680970) or metal nanoparticles, creating hybrid materials with unique optical or catalytic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.